Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate
CAS No.: 32134-06-8
Cat. No.: VC17001406
Molecular Formula: C14H16NNaO4
Molecular Weight: 285.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32134-06-8 |
---|---|
Molecular Formula | C14H16NNaO4 |
Molecular Weight | 285.27 g/mol |
IUPAC Name | sodium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate |
Standard InChI | InChI=1S/C14H17NO4.Na/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1 |
Standard InChI Key | BKGQOIIXRWMLPJ-VMEHJNRZSA-M |
Isomeric SMILES | CCOC(=O)/C=C(\C)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+] |
Canonical SMILES | CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
Sodium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate has the molecular formula C₁₄H₁₆NNaO₄ and a molecular weight of 285.27 g/mol . Its IUPAC name is sodium (R)-2-[(E)-4-ethoxy-4-oxobut-2-en-2-ylamino]-2-phenylacetate, reflecting the compound’s stereochemical (R)-configuration and ethoxycarbonyl-substituted enamine group .
Stereochemical Configuration
The (R)-configuration at the chiral center ensures selective interactions in synthetic pathways, particularly in enantioselective reactions. This stereospecificity is critical for its role in producing optically active pharmaceuticals, where racemic mixtures could lead to reduced efficacy or adverse effects .
Functional Groups and Reactivity
The compound features three key functional groups:
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Phenylacetate core: Provides aromatic stability and serves as a scaffold for further modifications.
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Enamine linkage (-NH-C=O): Enhances nucleophilic reactivity, facilitating alkylation or acylation reactions.
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Ethoxycarbonyl group (-COOEt): Acts as a protecting group for carbonyl functionalities, enabling controlled deprotection during synthesis .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, the general route involves:
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Formation of the enamine intermediate: Reacting phenylglycine derivatives with ethyl acetoacetate under basic conditions.
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Sodium salt formation: Treating the free acid with sodium hydroxide to yield the water-soluble sodium salt .
Table 1: Key Synthetic Parameters
Parameter | Value/Description | Source |
---|---|---|
Starting material | D-phenylglycine | |
Key reagent | Ethyl acetoacetate | |
Solvent system | Ethanol/water mixture | |
Yield optimization | pH-controlled precipitation |
Industrial Production
Chinese manufacturers like Dayang Chem and Zibo Hangyu Biotechnology produce the compound at scales ranging from R&D (100 g) to commercial batches (1 kg+). Specifications include:
Physicochemical Properties
Solubility and Stability
The sodium counterion confers high water solubility (>50 mg/mL at 25°C), making it suitable for aqueous reaction systems. The compound is stable under inert atmospheres but may hydrolyze in strongly acidic or basic conditions due to the labile enamine bond .
Thermal Properties
While exact melting points are unreported, analogues like the potassium salt (CAS 961-69-3) melt at 230–234°C, suggesting comparable thermal stability for the sodium variant .
Table 2: Physicochemical Profile
Property | Value/Description | Source |
---|---|---|
Molecular weight | 285.27 g/mol | |
Water solubility | >50 mg/mL | |
Storage conditions | Dry, dark, ventilated at 2–8°C | |
Stability | Sensitive to pH extremes |
Applications in Chemical Synthesis
Pharmaceutical Intermediates
The compound’s enamine group participates in:
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Mannich reactions: Synthesizing β-amino ketones for antipsychotic drugs.
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Michael additions: Generating chiral centers in NSAIDs like ibuprofen .
Agrochemical Production
As a precursor to fungicides and herbicides, it enables:
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Heterocycle formation: Pyrazole and triazole rings in systemic fungicides.
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Chelating agents: Enhancing metal ion binding in glyphosate analogs .
Surfactants and Polymers
The phenylacetate moiety aids in creating:
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Anionic surfactants: Sodium lauryl ether sulfate alternatives.
Comparative Analysis with Potassium Analog
Table 3: Sodium vs. Potassium Salt Comparison
Parameter | Sodium Salt (CAS 32134-06-8) | Potassium Salt (CAS 961-69-3) |
---|---|---|
Molecular weight | 285.27 g/mol | 301.38 g/mol |
Melting point | Not reported | 230–234°C |
Solubility in water | >50 mg/mL | ~30 mg/mL |
Typical use | Pharmaceutical intermediates | Proteomic alkylation agent |
The sodium variant’s higher solubility makes it preferable for aqueous-phase reactions, whereas the potassium salt is utilized in proteomics for cysteine alkylation .
Future Research Directions
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Pharmacological profiling: Evaluating antimicrobial or anticancer potential.
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Process optimization: Developing continuous flow synthesis for scale-up.
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Green chemistry: Replacing ethanol/water with biodegradable solvents.
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